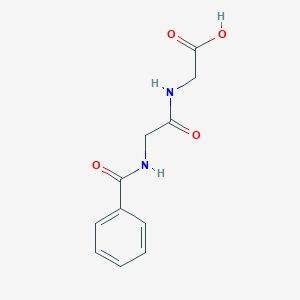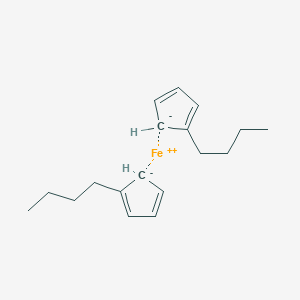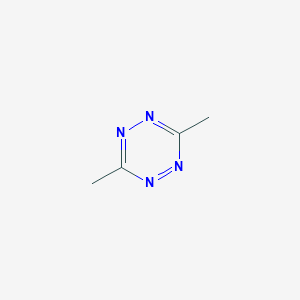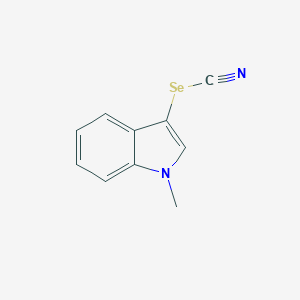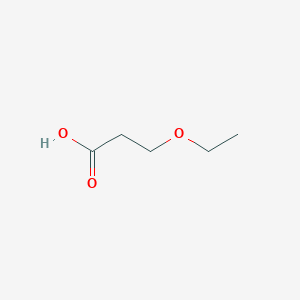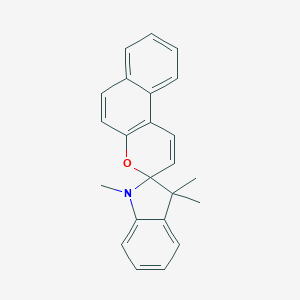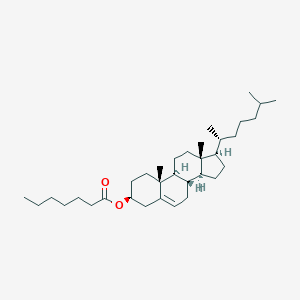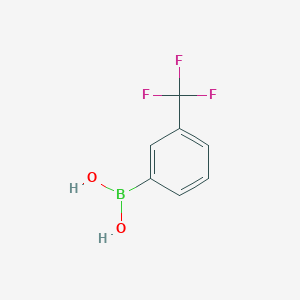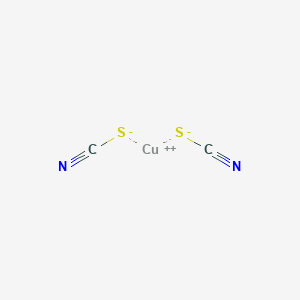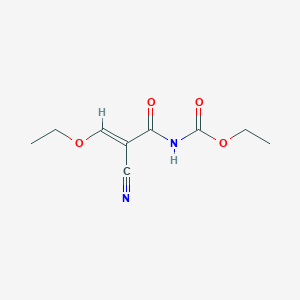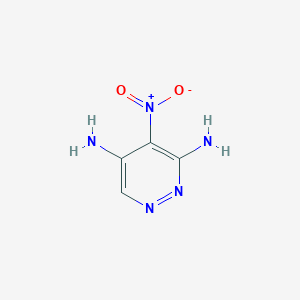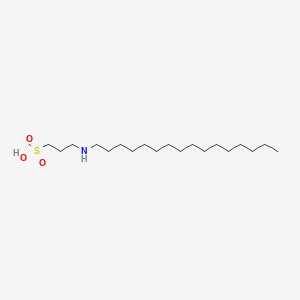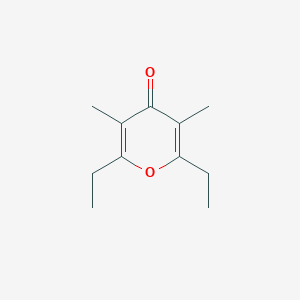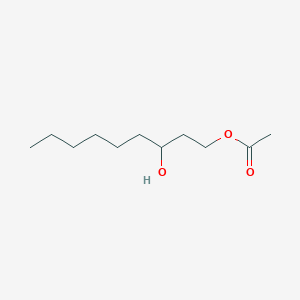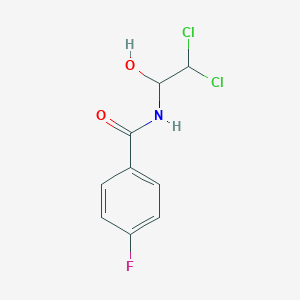
N-(2,2-dichloro-1-hydroxyethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dichloro-1-hydroxyethyl)-4-fluorobenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DFBA and has been studied extensively for its potential applications in various fields of research.
作用機序
DFBA exerts its biological activity by inhibiting the activity of certain enzymes in the body. Specifically, DFBA inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, DFBA can alter gene expression patterns in cells, leading to changes in cell behavior and function.
生化学的および生理学的効果
DFBA has been shown to have a variety of biochemical and physiological effects in cells. Some of the most notable effects include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication in infected cells, and the modulation of immune cell function.
実験室実験の利点と制限
DFBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity, making it suitable for use in a variety of assays. However, DFBA also has some limitations. It can be toxic to cells at high concentrations, and its effects can be highly dependent on the specific cell type and experimental conditions used.
将来の方向性
There are several potential future directions for research involving DFBA. One area of interest is the development of DFBA-based drugs for the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the mechanisms underlying DFBA's biological activity and to identify potential new targets for therapeutic intervention. Finally, there is potential for the development of new synthetic methods for producing DFBA and related compounds, which could lead to the discovery of new and more potent compounds with improved biological activity.
合成法
DFBA can be synthesized through a multistep process involving several chemical reactions. The most commonly used method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to produce 4-fluorobenzoyl chloride. This is then reacted with 2,2-dichloroethanol to produce DFBA.
科学的研究の応用
DFBA has been used in various scientific research applications due to its unique properties. One of the most common uses of DFBA is in the field of medicinal chemistry. DFBA has been studied for its potential use as a drug candidate for various diseases, including cancer and infectious diseases.
特性
CAS番号 |
1208-18-0 |
|---|---|
製品名 |
N-(2,2-dichloro-1-hydroxyethyl)-4-fluorobenzamide |
分子式 |
C9H8Cl2FNO2 |
分子量 |
252.07 g/mol |
IUPAC名 |
N-(2,2-dichloro-1-hydroxyethyl)-4-fluorobenzamide |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-7(11)9(15)13-8(14)5-1-3-6(12)4-2-5/h1-4,7,9,15H,(H,13,14) |
InChIキー |
WRQDGPXEQMJEKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)Cl)O)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)Cl)O)F |
同義語 |
N-(2,2-Dichloro-1-hydroxyethyl)-4-fluorobenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



